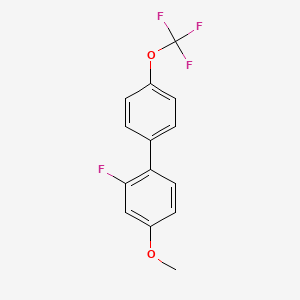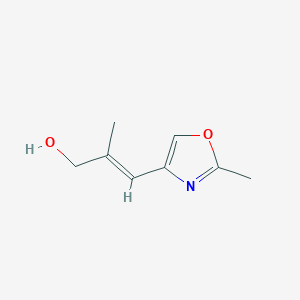
2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is an organic compound that features a unique structure combining a propenol moiety with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol typically involves the reaction of 2-methyl-1,3-oxazole with propenol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, which proceeds through a nucleophilic addition mechanism. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or alkane derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted oxazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole: A simpler compound with similar structural features but lacking the propenol moiety.
3-(2-Methyl-1,3-oxazolyl)-propanol: A related compound with a different substitution pattern on the oxazole ring.
Uniqueness
2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is unique due to the presence of both the oxazole ring and the propenol moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(E)-2-methyl-3-(2-methyl-1,3-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-6(4-10)3-8-5-11-7(2)9-8/h3,5,10H,4H2,1-2H3/b6-3+ |
InChI Key |
GJJQUKGVWVCDSC-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=NC(=CO1)/C=C(\C)/CO |
Canonical SMILES |
CC1=NC(=CO1)C=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
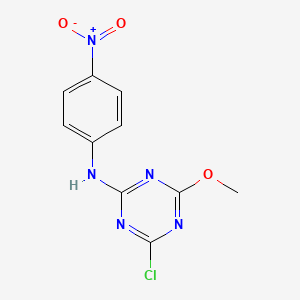

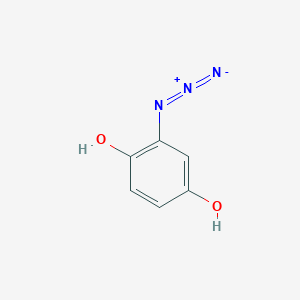
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
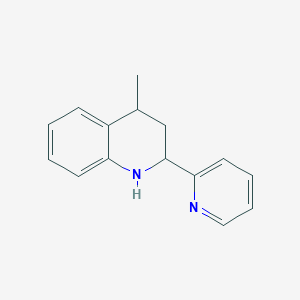
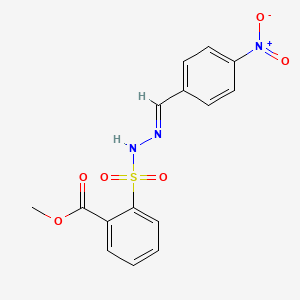
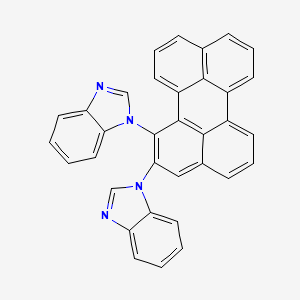
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
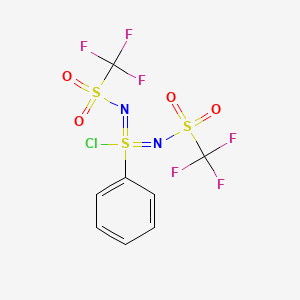
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
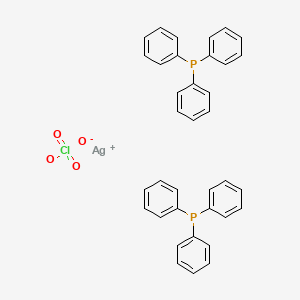
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
